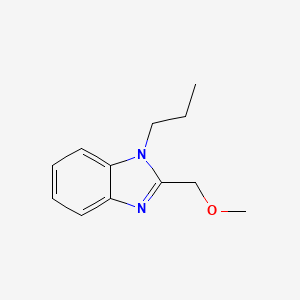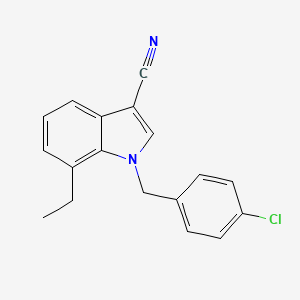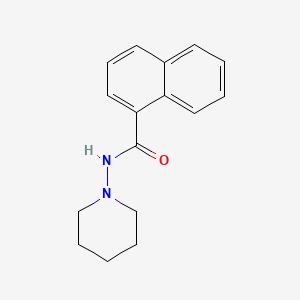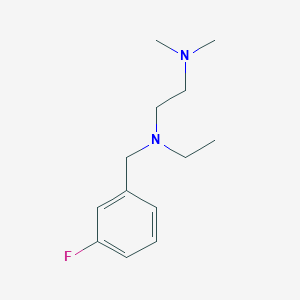![molecular formula C17H26N2O3S B5852158 N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5852158.png)
N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as L-167, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been found to have various biological activities.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in the production of inflammatory mediators, which results in the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to have antitumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in lab experiments is its ability to inhibit the activity of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a treatment for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a multistep process that involves the reaction between 4-isopropylaniline and 1-piperidin-2-one in the presence of sodium hydride. The resulting intermediate is then reacted with methanesulfonyl chloride to form the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have various biological activities such as anti-inflammatory, analgesic, and antitumor effects. This compound has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-oxo-2-piperidin-1-ylethyl)-N-(4-propan-2-ylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14(2)15-7-9-16(10-8-15)19(23(3,21)22)13-17(20)18-11-5-4-6-12-18/h7-10,14H,4-6,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDOLBGNJGWHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)

![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)



methanone](/img/structure/B5852124.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)

![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)